molecular formula C15H18AsN B14634842 3-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-33-9

3-[Ethyl(2-methylphenyl)arsanyl]aniline

Cat. No.: B14634842
CAS No.: 53980-33-9
M. Wt: 287.23 g/mol
InChI Key: AYISQXHKGPNPMM-UHFFFAOYSA-N
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Description

3-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a 2-methylphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylaniline with ethylarsine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methylaniline} + \text{ethylarsine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding arsine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the arsenic atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted aniline and arsenic compounds.

Scientific Research Applications

3-[Ethyl(2-methylphenyl)arsanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(2-methylphenyl)arsanyl]aniline
  • 3-[Ethyl(3-methylphenyl)arsanyl]aniline
  • 3-[Ethyl(2-chlorophenyl)arsanyl]aniline

Uniqueness

3-[Ethyl(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the 2-methylphenyl moiety imparts distinct properties compared to other similar compounds.

Properties

CAS No.

53980-33-9

Molecular Formula

C15H18AsN

Molecular Weight

287.23 g/mol

IUPAC Name

3-[ethyl-(2-methylphenyl)arsanyl]aniline

InChI

InChI=1S/C15H18AsN/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2/h4-11H,3,17H2,1-2H3

InChI Key

AYISQXHKGPNPMM-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C

Origin of Product

United States

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